4-chloro-3-fluoropyridin-2-amine
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Overview
Description
4-Chloro-3-fluoropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4ClFN2. This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of both chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-fluoropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 4-chloro-3-fluoropyridine with ammonia in the presence of a palladium-based catalyst. The reaction is carried out in an organic solvent, and the product is purified through a series of filtration and washing steps .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve maximum efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluoropyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride (KF) can be used to replace the chlorine atom with a fluorine atom.
Major Products Formed:
Nucleophilic Substitution: Products like 3,4-difluoropyridine can be formed by replacing the chlorine atom with a fluorine atom.
Oxidation: Oxidized derivatives, such as pyridine N-oxides, can be obtained.
Scientific Research Applications
4-Chloro-3-fluoropyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-3-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms in the pyridine ring enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or antagonist, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
- 2-Chloro-3-fluoropyridin-4-amine
- 3,4-Difluoropyridine
- 2,5-Difluoropyridine
Comparison: 4-Chloro-3-fluoropyridin-2-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties compared to other fluorinated pyridines. For example, 3,4-difluoropyridine has both fluorine atoms on adjacent carbon atoms, which can lead to different reactivity and binding characteristics .
Properties
CAS No. |
1393553-69-9 |
---|---|
Molecular Formula |
C5H4ClFN2 |
Molecular Weight |
146.6 |
Purity |
95 |
Origin of Product |
United States |
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